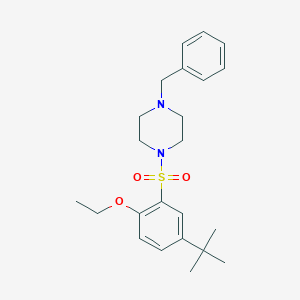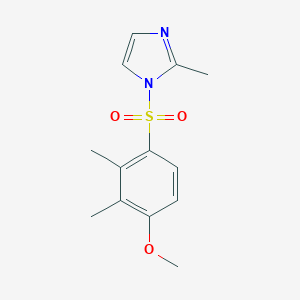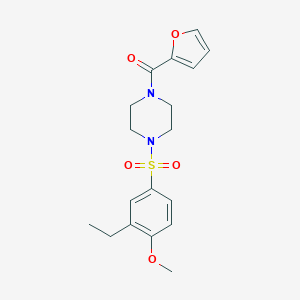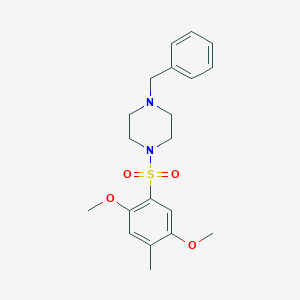![molecular formula C14H19BrN2O4S B512975 1-[4-(5-Bromo-2-metoxi-4-metilbencensulfonil)piperazin-1-il]etan-1-ona CAS No. 940989-56-0](/img/structure/B512975.png)
1-[4-(5-Bromo-2-metoxi-4-metilbencensulfonil)piperazin-1-il]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the serotonin 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By blocking the 5-HT1B receptor, BRL-15572 can modulate the release of neurotransmitters and alter the activity of neural circuits involved in mood regulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, BRL-15572 has been shown to alter the activity of neural circuits involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRL-15572 in lab experiments is its well-established synthesis method. Additionally, BRL-15572 has been extensively studied in scientific research, making it a reliable tool for investigating the role of the serotonin 5-HT1B receptor in mood regulation. However, one limitation of using BRL-15572 is its selectivity for the 5-HT1B receptor, which may limit its usefulness in investigating other serotonin receptors involved in mood regulation.
Direcciones Futuras
There are several future directions for research involving BRL-15572. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to investigate the role of the serotonin 5-HT1B receptor in mood regulation and the potential for other compounds to modulate its activity. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B receptor may lead to the development of more effective treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of BRL-15572 involves the reaction between 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield 1-[4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one. This synthesis method has been well established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
Investigación farmacéutica: Agentes antivirales
La estructura de este compuesto, que presenta un grupo bromo-metoxi-metilbencensulfonilo, indica una utilidad potencial en el desarrollo de agentes antivirales. La presencia de un anillo de piperazina se observa a menudo en moléculas con actividad biológica, y su modificación puede conducir a compuestos con propiedades antivirales significativas . Por ejemplo, los derivados de piperazina se han sintetizado e informado como inhibidores contra varios virus, incluyendo el virus de la influenza A y el virus Coxsackie B4 .
Síntesis orgánica: Modificación bencílica
La posición bencílica de este compuesto es un sitio principal para reacciones químicas como la bromación de radicales libres y la sustitución nucleofílica. Estas reacciones son fundamentales en la síntesis orgánica, permitiendo la modificación del compuesto para crear nuevos derivados con posibles actividades biológicas .
Investigación del cáncer: Compuestos anticancerígenos
Los compuestos con un grupo bencensulfonilo se han explorado por sus propiedades anticancerígenas. El grupo sulfonilo puede interactuar con varios objetivos biológicos, lo que podría conducir al desarrollo de nuevos fármacos anticancerígenos. La investigación sobre derivados del indol, que comparten similitudes estructurales con este compuesto, ha revelado una gama de actividades biológicas, incluidos los efectos anticancerígenos .
Química agrícola: Reguladores del crecimiento de las plantas
La estructura de este compuesto se asemeja a la de las hormonas vegetales como el ácido indol-3-acético, que se deriva del triptófano. Podría utilizarse para sintetizar análogos que actúen como reguladores del crecimiento de las plantas, influyendo en diversos aspectos del desarrollo de las plantas .
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)

![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)



![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)



![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)